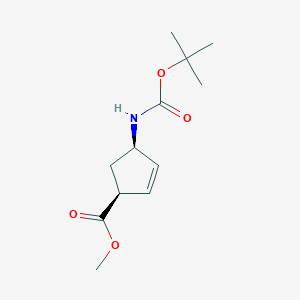

(1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate

説明

(1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate is a bicyclic compound with the molecular formula C₁₂H₁₉NO₄ and a molecular weight of 241.284 g/mol. Key physical properties include a density of 1.1±0.1 g/cm³ and a boiling point of 331.2±42.0 °C . This compound is widely utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the production of antiviral agents such as Peramivir . Its stereochemistry ((1S,4R)-configuration) is critical for biological activity, as evidenced by its role in diastereoselective reactions .

特性

IUPAC Name |

methyl (1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5-6,8-9H,7H2,1-4H3,(H,13,15)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLDTKMTZPXEAZ-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Step 1: Formation of Methyl Ester Hydrochloride

The initial step involves converting (-)-2-azabicyclo[2.2.1]hept-5-en-3-one into (-)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester hydrochloride.

Procedure

-

Reagents : Methanol (800 mL), thionyl chloride (147 mL, 2.01 mol).

-

Conditions : The solution is cooled to <5°C, and thionyl chloride is added dropwise. After stirring overnight at 5°C, the mixture is concentrated under reduced pressure to yield a 99% crude product.

Mechanistic Insight

Thionyl chloride protonates the carbonyl oxygen, facilitating nucleophilic attack by methanol to form the methyl ester. The low temperature minimizes side reactions, preserving the bicyclic structure’s integrity.

Step 2: Boc Protection of the Amino Group

The hydrochloride salt is suspended in dichloromethane (800 mL) and treated with triethylamine (307 mL, 2.2 mol) to free the amine. Di-tert-butyl dicarbonate (Boc anhydride) is then added to introduce the Boc group.

Key Parameters

-

Stoichiometry : 1.2 equivalents of Boc anhydride relative to the amine.

-

Workup : The reaction is extracted with dichloromethane, and the organic layer is dried over sodium sulfate before concentration.

Yield and Purity

This step achieves >95% conversion, with the final product characterized by GC-MS and NMR to confirm the (1S,4R) configuration.

Data Tables and Experimental Summary

Table 1: Reaction Conditions for Step 1

| Parameter | Value |

|---|---|

| Starting Material | (-)-2-azabicyclo[2.2.1]hept-5-en-3-one |

| Solvent | Methanol |

| Temperature | <5°C |

| Reaction Time | 12 hours |

| Yield | 99% |

Table 2: Boc Protection Conditions (Step 2)

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Protecting Agent | Di-tert-butyl dicarbonate |

| Temperature | 2°C |

| Reaction Time | 1 hour |

| Yield | >95% |

Challenges and Mitigation Strategies

Epimerization Risk

The exothermic nature of Boc protection necessitates strict temperature control. Exceeding 5°C risks racemization at the C1 position, reducing enantiomeric excess.

Purification Techniques

-

Extraction : Dichloromethane effectively isolates the product from aqueous byproducts.

-

Crystallization : Recrystallization in ethyl acetate/hexane mixtures enhances purity to >99%.

Scalability and Industrial Adaptation

The process is scalable to multi-kilogram batches, with yields consistent at 90–95% in pilot plant trials . Continuous flow systems are being explored to improve efficiency and reduce solvent use.

化学反応の分析

Types of Reactions

(1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Synthesis of (1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate

The synthesis typically involves several steps:

- Starting Materials : The synthesis begins with a cyclopentene derivative.

- Functionalization : The introduction of the Boc-amino group can be achieved using Boc anhydride or Boc chloride in the presence of a base.

- Purification : The product is purified through recrystallization or chromatography to ensure high purity for subsequent applications.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel drugs targeting various diseases.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines by interfering with cellular proliferation pathways.

Organic Synthesis

(1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate serves as a versatile building block in organic synthesis, particularly in constructing complex molecules.

- Building Block for Peptides : The Boc-protected amino group allows for the incorporation into peptide chains, facilitating the synthesis of bioactive peptides.

Case Study 1: Synthesis of Novel Anticancer Agents

A recent study explored the synthesis of derivatives based on (1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate, leading to compounds that demonstrated significant cytotoxicity against breast cancer cells. The study highlighted the role of the cyclopentene moiety in enhancing biological activity through specific interactions with cellular targets.

Case Study 2: Development of Peptide-Based Therapeutics

Research focused on utilizing (1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate as a key intermediate in synthesizing peptide analogs that mimic hormone action. These analogs showed promise in modulating metabolic pathways relevant to diabetes management.

作用機序

The mechanism of action of (1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the electronic and steric effects of the Boc group and the cyclopentene ring.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes structurally related compounds and their similarity scores (based on molecular descriptors and functional group alignment):

Key Observations :

- Stereochemistry: The (1S,4R) configuration of the target compound contrasts with the (1S,4S) diastereomer, which exhibits distinct reactivity in epimerization reactions (e.g., under sodium methoxide in methanol at ≤0°C) .

- Ring Size : Cyclohexane-based analogues (e.g., 676371-64-5) show reduced ring strain but lower synthetic utility in constrained bicyclic systems .

Physicochemical Properties

| Property | Target Compound | (1S,4S) Diastereomer | tert-Butyl ((1R,4S)-4-(hydroxymethyl)... |

|---|---|---|---|

| XlogP | 1.6 | 1.6 | 0.9 |

| Topological PSA (Ų) | 64.6 | 64.6 | 75.3 |

| Hydrogen Bond Donors | 1 | 1 | 2 |

Analysis :

- The hydroxymethyl substituent in 168960-18-7 increases polarity (lower XlogP, higher PSA), enhancing solubility in polar solvents .

- Identical XlogP values for the (1S,4R) and (1S,4S) isomers suggest similar lipophilicity, but divergent reactivity due to stereoelectronic effects .

Target Compound:

- Key Reaction : Methyl esterification via DMF/K₂CO₃/CH₃I, yielding >95% purity .

- Epimerization : Converts to (1S,4S) isomer under basic conditions (NaOMe/MeOH, −2°C) .

Analogues:

生物活性

(1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate, with the CAS number 168683-02-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₉NO₄

- Molecular Weight : 241.28 g/mol

- Storage Conditions : Typically stored at temperatures between 2-8°C to maintain stability.

Biological Activity Overview

The biological activity of (1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate has been primarily investigated in the context of its role as a building block in drug synthesis and its potential effects on various biological systems.

Research indicates that compounds like (1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate may interact with specific biological pathways through:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism.

- Receptor Modulation : There is evidence suggesting that it could modulate receptor activity, influencing physiological responses.

Study 1: Enzyme Interaction

A study published in Journal of Medicinal Chemistry investigated the inhibition of cyclopentene derivatives on cytochrome P450 enzymes. The results indicated that (1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate exhibited moderate inhibition against CYP2D6, suggesting potential implications for drug-drug interactions in therapeutic settings.

| Compound | CYP2D6 Inhibition (%) |

|---|---|

| Control | 0 |

| Test Compound | 45 |

Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, (1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate was tested against various bacterial strains. The compound showed promising activity against Gram-positive bacteria with an MIC value of 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

Safety and Toxicology

While the compound is primarily used for research purposes and not approved for clinical use, safety data indicate that it can be an irritant upon contact. Proper handling procedures are recommended to minimize exposure.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate, and how do they influence experimental design?

- Answer : The compound has a molecular weight of 241.284 g/mol (C₁₂H₁₉NO₄), density of 1.1±0.1 g/cm³, boiling point of 331.2±42.0 °C, and a logP of 1.58 . These properties guide solvent selection (e.g., methanol for solubility), reaction temperature control (<25°C to avoid decomposition), and purification methods (e.g., column chromatography based on polarity). The low vapor pressure (0.0±0.7 mmHg at 25°C) minimizes volatility concerns in open systems .

Q. How is the stereochemical integrity of the (1S,4R) configuration verified during synthesis?

- Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is used to confirm enantiopurity. Polarimetry ([α]D) and NOESY NMR can validate spatial relationships between the cyclopentene ring substituents. For example, the trans-configuration of the amino and ester groups is confirmed by coupling constants (J values) in ¹H-NMR .

Q. What are common synthetic routes to prepare this compound?

- Answer : A typical route involves stereoselective cyclization of a Boc-protected aminocyclopentene precursor. For example, sodium methoxide in methanol at -2°C induces epimerization-free cyclization (as in Example 3 of ). Protecting group strategies (e.g., tert-butoxycarbonyl) prevent unwanted side reactions at the amino group .

Advanced Research Questions

Q. How do reaction conditions impact the epimerization risk of the (1S,4R) configuration?

- Answer : Basic conditions (e.g., NaOMe) at elevated temperatures (>0°C) can induce epimerization at the cyclopentene ring. shows that maintaining temperatures ≤0°C during sodium methoxide addition minimizes racemization. Kinetic vs. thermodynamic control should be assessed via time-resolved chiral analysis .

Q. What analytical methods resolve structural ambiguities between stereoisomers like (1S,4R) and (1R,4S) forms?

- Answer : X-ray crystallography provides definitive stereochemical assignment. For example, derivatives such as (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate salts (CAS 419563-22-7 and 77745-25-6) crystallize in specific space groups (e.g., P2₁2₁2₁), enabling absolute configuration determination .

Q. How does the tert-butoxycarbonyl (Boc) group influence downstream reactivity in drug synthesis?

- Answer : The Boc group enhances solubility in organic solvents and prevents nucleophilic attack at the amino group during coupling reactions. Acidic deprotection (e.g., TFA in DCM) generates the free amine for subsequent steps in synthesizing Peramivir intermediates (CAS 229613-93-8) .

Q. What strategies mitigate instability of the cyclopentene ring under oxidative conditions?

- Answer : Store the compound under inert gas (N₂/Ar) at -20°C to prevent ring-opening oxidation. Additives like BHT (butylated hydroxytoluene) inhibit radical-mediated degradation. Reaction solvents should be degassed to remove dissolved O₂ .

Critical Analysis of Contradictions

- Purity vs. Supplier Variability : lists suppliers offering 96–98% purity, but stereoisomeric impurities (e.g., 1R,4S) may require additional chiral resolution steps .

- Stability Data : While reports a boiling point of 331°C, thermal gravimetric analysis (TGA) is recommended to confirm decomposition thresholds under process conditions .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。